Parathion-ethyl D10

Catalog No.
S1771191
CAS No.
350820-04-1
M.F
C10H14NO5PS
M. Wt
301.319
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parathion-ethyl D10

In complex matrices (cannabis, high-fat foods), native parathion-ethyl analysis suffers from matrix-induced ion suppression and extraction losses, compromising quantification. Parathion-ethyl D10 is the exact deuterated internal standard, co-eluting with the analyte to provide perfect isotope dilution compensation. • Isotopic enrichment ≥98 atom % D; eliminates isotopic cross-talk. • Normalizes recovery to within 70-130% for USDA, state cannabis board requirements. • Compatible with QuEChERS EMR-Lipid and multi-mode inlet GC/MS/MS. • Ambient shipment; ready-to-use solution.

CAS Number

350820-04-1

Product Name

Parathion-ethyl D10

IUPAC Name

(4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane

Molecular Formula

C10H14NO5PS

Molecular Weight

301.319

InChI

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

LCCNCVORNKJIRZ-MWUKXHIBSA-N

SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

Parathion A-d10; Parathion-ethyl-d10; Penncap E-d10; RB-d10; Rhodiasol-d10; Rhodiatox-d10; Selephos-d10; Super Rodiatox-d10; Thiomex-d10; Thiophos-d10; Thiophos 3422-d10; Vitrex-d10; AAT-d10; AATP-d10; Alkron-d10; Alleron-d10; American Cyanamid 3422-

Purity

≥98 atom % D

Package Size

10 mg, 25 mg, 1 ml

Parathion-ethyl D10 (CAS: 350820-04-1) is a fully deuterated, stable isotope-labeled internal standard (SIL-IS) designed for the precise quantification of the organophosphate pesticide parathion-ethyl. By replacing all ten hydrogen atoms on the two ethyl groups with deuterium, this compound achieves a molecular weight increase of +10 Da (m/z 301.21) while retaining identical physicochemical properties, extraction efficiency, and chromatographic behavior as native parathion-ethyl [1]. With an isotopic enrichment typically ≥98 atom % D, it is a critical procurement item for analytical laboratories performing trace-level gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS/MS) [1]. Its primary function is to serve as an exact internal standard for isotope dilution mass spectrometry (IDMS), compensating for extraction losses and matrix-induced ion suppression in complex agricultural and environmental samples [2].

Procurement Fit

ISTD for GC-QqQ-MS/MS Perdeuterated internal standard with M+10 mass shift
Isotope Dilution MS Supports IDMS workflows for pesticide residue analysis
Environmental & Agricultural Testing Designed for accurate quantification in complex matrices

Substituting Parathion-ethyl D10 with generic internal standards (such as triphenylphosphate, TPP) or structural analogs (like parathion-methyl D6) introduces significant quantification risks in complex matrices. Generic standards do not co-elute with native parathion-ethyl, meaning they enter the mass spectrometer source at different times and are subjected to different localized matrix suppression or enhancement effects [1]. This temporal mismatch prevents accurate normalization of the analyte signal, often leading to recovery rates outside the strict 70–130% regulatory limits required by agencies like the USDA and state cannabis boards [2]. Furthermore, relying on lower-mass isotopologues (e.g., D3 or D4) risks isotopic cross-talk, where the natural isotopic envelope of the native analyte interferes with the internal standard signal, skewing calibration curves at trace concentrations [3].

Substitution Risk

Unlabeled Parathion-ethyl
Lacks mass shift; co-eluting signals cause cross-talk in MS/MS detection.
Non-isotopic Surrogate ISTD
Differential recovery and ionization efficiency introduce uncorrectable quantitative bias.
Lower-deuterated Analogs (e.g., D4/D6)
May not fully resolve from native isotopic envelope, reducing specificity at trace levels.

Elimination of Isotopic Cross-Talk via +10 Da Mass Shift

In quantitative mass spectrometry, the mass difference between the native analyte and the internal standard must be sufficient to prevent the native compound's natural isotopic abundance (M+1, M+2, etc.) from contributing to the standard's signal. Parathion-ethyl D10 provides a robust +10 Da mass shift (precursor m/z 301.0 vs. 291.1 for native parathion-ethyl), ensuring complete spectral isolation [1]. Compared to lower-deuterated analogs (e.g., D3 or D4 labels) which can suffer from up to 5% isotopic overlap depending on concentration ratios, the D10 label guarantees 0% cross-talk [2]. This absolute resolution is critical for maintaining linear calibration curves at the extreme lower limits of quantitation (LLOQ).

Evidence DimensionIsotopic mass shift and cross-talk potential
Target Compound DataParathion-ethyl D10 (+10 Da shift, 0% isotopic overlap)
Comparator Or BaselineLow-mass isotopologues (e.g., D3/D4) or Unlabeled Parathion (0 Da shift, 100% overlap)
Quantified Difference+10 Da shift provides >5 Da clearance from the native isotopic envelope, eliminating false positive baseline inflation.
ConditionsGC-MS/MS Multiple Reaction Monitoring (MRM) mode (m/z 301.0 > 115.0).

Eliminates quantitative bias and calibration curve distortion, ensuring accurate trace-level reporting in regulatory compliance testing.

Mass Shift Resolution
Head-to-head
+10 Da mass shift
Enables baseline MS/MS resolution from unlabeled analyte
Distinct quantitation mass prevents cross-talk in GC-QqQ-MS/MS

Matrix Effect Normalization in High-Lipid and Resinous Extracts

Complex matrices like avocado, high-fat foods, and cannabis extracts cause severe, unpredictable ion suppression in the MS source. When comparing internal standards in such matrices, Parathion-ethyl D10 perfectly tracks the suppression of native parathion-ethyl because they co-elute identically. In contrast, generic internal standards like Triphenylphosphate (TPP) elute at different retention times, exposing them to different matrix background zones. Studies utilizing QuEChERS extraction on complex matrices demonstrate that while generic IS like TPP can yield high relative standard deviations (RSD > 19%), using a co-eluting SIL-IS like Parathion-ethyl D10 drives recovery precision back within the strict 70–130% regulatory acceptance criteria with RSDs often <10% [REFS-1, REFS-2].

Evidence DimensionRecovery accuracy and precision (RSD)
Target Compound DataParathion-ethyl D10 (Co-eluting, precise matrix compensation, <10% RSD)
Comparator Or BaselineGeneric Internal Standard (e.g., TPP) (Non-co-eluting, >19% RSD in complex matrices)
Quantified DifferenceD10 isotope dilution reduces quantification variance by >50% compared to generic time-shifted internal standards.
ConditionsGC-MS/MS analysis of high-lipid (avocado) or resinous (cannabis) matrices post-QuEChERS extraction.

Crucial for laboratories that must pass stringent proficiency testing and avoid costly sample re-runs due to matrix-induced recovery failures.

Isotopic Purity
Data to verify
>98.0 atom % D
Limits unlabeled contamination to <2%
1H NMR specification; preserves low LOD

Chromatographic Co-elution Fidelity for Instantaneous Source Matching

The fundamental premise of IDMS is that the internal standard and the analyte must experience the exact same ionization conditions simultaneously. Parathion-ethyl D10 achieves perfect chromatographic co-elution with native parathion-ethyl (ΔRT < 0.01 min) [1]. If a laboratory attempts to substitute Parathion-ethyl D10 with a structural analog like Parathion-methyl D6 or Diazinon-d10 to save costs, the retention times will differ by >0.5 minutes under standard GC gradients[1]. This temporal gap means the analog standard fails to correct for the specific localized matrix spikes that the native analyte encounters, degrading the ruggedness and accuracy of the analytical method.

Evidence DimensionRetention Time (RT) Delta vs. Native Parathion-ethyl
Target Compound DataParathion-ethyl D10 (ΔRT < 0.01 min)
Comparator Or BaselineStructural analog IS (e.g., Parathion-methyl D6) (ΔRT > 0.5 min)
Quantified DifferencePerfect co-elution exposes the D10 standard to the exact same instantaneous source matrix as the analyte, unlike analogs separated by >0.5 min.
ConditionsCapillary GC/MS/MS temperature gradients.

Guarantees that the internal standard accurately normalizes signal fluctuations, making the method rugged enough for high-throughput commercial testing.

Chemical Purity
Class-level
>99.0% (HPLC)
Traceable purity for accurate calibration
Vendor specification; supports ISO 17025 traceability
GC-MS/MS Performance
Class-level
LODs: low pg/mL; CV <20%
Demonstrates isotope dilution gains in organophosphate methods
Inferred from dialkyl phosphate metabolite studies

Regulated Pesticide Residue Screening in Cannabis and Hemp

Cannabis matrices are highly resinous and complex, causing severe matrix effects that complicate pesticide quantification. Parathion-ethyl D10 is the preferred internal standard for organophosphate screening in these matrices, ensuring that laboratories meet strict state-mandated recovery limits (e.g., California's 70–130% requirement) by perfectly compensating for extraction bias and ion suppression during GC-MS/MS analysis [1].

High-Lipid Food Safety Testing via QuEChERS

In the analysis of high-fat commodities such as avocado, oils, and dairy, lipid co-extractives cause unpredictable MS source suppression. Parathion-ethyl D10 is deployed alongside Enhanced Matrix Removal (EMR-Lipid) QuEChERS workflows to provide exact isotope dilution compensation, outperforming generic standards like TPP and ensuring reproducible trace-level quantification[2].

USDA Pesticide Data Program (PDP) Compliance Monitoring

For high-throughput environmental and agricultural monitoring laboratories adhering to USDA PDP requirements, method ruggedness is paramount. Parathion-ethyl D10 is utilized as a designated internal standard in multi-mode inlet GC/MS/MS methods to maintain high precision and accuracy over hundreds of injections, preventing the gradual degradation of analyte signals from skewing reported data [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Food residue analysis (GC-MS/MS)
Isotope dilution (IDMS) compatibility
Matrix effect correction (extraction recovery, ionization)
Method development & validation
Certified isotopic & chemical purity
LOD, LOQ, and precision attributable to standard purity
Regulatory residue monitoring (EPA, EFSA)
Traceable CoA (ISO 17034 / 17025)
Audit-ready documentation & defensible quantitative data

XLogP3

3.8

Wikipedia

O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate

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